molecular formula C5H9NO B2564431 5-Aminopent-3-yn-1-ol CAS No. 182741-35-1

5-Aminopent-3-yn-1-ol

Cat. No.: B2564431
CAS No.: 182741-35-1
M. Wt: 99.133
InChI Key: XJAHFKYPLPLAOF-UHFFFAOYSA-N
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Description

5-Aminopent-3-yn-1-ol: is an organic compound with the molecular formula C5H9NO It is a member of the amino alcohol family and features both an amino group and a hydroxyl group attached to a pentynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopent-3-yn-1-ol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with an appropriate amine under catalytic conditions. For example, gold(I) catalysis has been shown to enable the efficient synthesis of N-protected pyrroles and 5,6-dihydropyridin-3(4H)-ones from N-protected and unprotected this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Aminopent-3-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triple bond can be reduced to form saturated or partially saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

5-Aminopent-3-yn-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Aminopent-3-yn-1-ol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 5-Aminopent-3-yn-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a pentynyl chain, which provides a combination of reactivity and functionality that is valuable in synthetic chemistry and biological research.

Properties

IUPAC Name

5-aminopent-3-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c6-4-2-1-3-5-7/h7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAHFKYPLPLAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C#CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182741-35-1
Record name 5-aminopent-3-yn-1-ol
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